2-Mercaptobenzoic Acid

Catalog No.
S566952
CAS No.
147-93-3
M.F
C7H6O2S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptobenzoic Acid

CAS Number

147-93-3

Product Name

2-Mercaptobenzoic Acid

IUPAC Name

2-sulfanylbenzoic acid

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)

InChI Key

NBOMNTLFRHMDEZ-UHFFFAOYSA-N

SMILES

Array

solubility

SOL IN WATER /SODIUM SALT/
SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER

Synonyms

2-Thiosalicylic Acid; 2-Carboxybenzenethiol; 2-Carboxythiophenol; 2-Sulfanylbenzoic Acid; Thiophenol-2-carboxylic Acid; Thiosalicylic Acid; o-Carboxythiophenol; o-Sulfhydrylbenzoic Acid; NSC 2184; NSC 660640;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S

The exact mass of the compound Thiosalicylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in hot water, alcohol, ether, acetic acid; slightly soluble in petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 660640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of sulfanylbenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Keratolytic; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

2-Mercaptobenzoic acid (CAS: 147-93-3), commonly known as thiosalicylic acid, is an ortho-substituted aromatic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group. As a hybrid hard-soft donor ligand, it is fundamentally differentiated from standard benzoic acid derivatives by its ability to form robust bidentate chelates with transition and heavy metals. In industrial and laboratory procurement, 2-mercaptobenzoic acid is primarily sourced as a targeted corrosion inhibitor, a critical building block for thioindigo dyes and benzisothiazolinone preservatives, and a specialized passivating agent for noble metal surfaces . Its ortho-geometry is the defining structural feature that dictates its specific chemisorption profile and precursor utility [1].

Substituting 2-mercaptobenzoic acid with its hydroxyl analog, salicylic acid, or its para-isomer, 4-mercaptobenzoic acid (4-MBA), fundamentally compromises process outcomes. Salicylic acid acts exclusively as a hard-hard (O, O) donor, lacking the soft sulfur atom required for strong chemisorption onto metal surfaces or stable complexation with heavy metals [1]. Conversely, while 4-MBA possesses the necessary thiol group, its para-substitution forces an upright orientation on metal surfaces, exposing the carboxylic acid group to the environment. 2-Mercaptobenzoic acid’s ortho-substitution enables a 'double anchor' bidentate binding mode via both sulfur and oxygen, creating a prostrate, mobility-restricted passivating layer that 4-MBA cannot replicate[2]. Consequently, these analogs are not interchangeable in corrosion inhibition or surface engineering workflows.

Corrosion Inhibition Efficacy vs. Hard-Donor Analogs

In acidic environments, the presence of the soft sulfur donor alters the chemisorption profile of the benzoic acid scaffold. Standardized evaluations of steel corrosion in hydrochloric acid demonstrate that 2-mercaptobenzoic acid categorically outperforms salicylic acid and amino-benzoic acids. The electron density at the sulfur atom facilitates adsorption onto the metal surface, resulting in the highest relative inhibition efficiency among tested benzoic acid derivatives [1].

Evidence DimensionRelative corrosion inhibition efficiency
Target Compound Data2-Mercaptobenzoic acid (Ranked #1, maximum efficiency)
Comparator Or BaselineSalicylic acid (Ranked #4, significantly lower efficiency)
Quantified DifferenceThiol substitution yields the highest inhibition efficiency, outperforming hydroxyl and amine-substituted analogs.
ConditionsSteel substrate in hydrochloric acid media.

Buyers formulating industrial acid inhibitors must procure the thiol-substituted analog rather than the cheaper hydroxyl variant to achieve functional metal passivation.

Monolayer Conformation and Bidentate Anchoring vs. 4-MBA

Surface engineering relies heavily on the orientation of self-assembled monolayers (SAMs). X-ray Photoelectron Spectroscopy (XPS) reveals that 2-mercaptobenzoic acid adopts a prostrate orientation on Au(111) surfaces, tilted approximately 50° from the surface normal. This is driven by a bidentate interaction involving both the mercaptan sulfur and the carboxyl group, evidenced by a lower carboxyl carbon binding energy (287.6 eV) compared to 4-MBA. In contrast, 4-MBA forms upright monolayers relying solely on a single sulfur anchor [1].

Evidence DimensionMonolayer tilt angle and C(1s) binding energy
Target Compound Data~50° tilt from surface normal; C(1s) binding energy of 287.6 eV
Comparator Or Baseline4-MBA: Upright orientation; higher C(1s) binding energy (no O-metal interaction)
Quantified Difference2-MBA exhibits a 50° tilt and a shifted C(1s) peak, confirming a bidentate 'double anchor' absent in 4-MBA.
ConditionsSelf-assembled monolayers on Au(111) analyzed via XPS.

2-MBA must be selected when a highly stable, tightly bound passivating layer is required, whereas 4-MBA is suited for exposing reactive -COOH groups.

Surface Mobility and Phase Transition Resistance vs. 4-MBA

The bidentate anchoring of 2-mercaptobenzoic acid alters its dynamic behavior on metal surfaces compared to its para-isomer. Electrochemical scanning tunneling microscopy (STM) demonstrates that the secondary oxygen anchor in 2-mercaptobenzoic acid hinders surface mobility. This reduces domain size and impedes the molecular reorganization required to transition to denser packing phases, a transition that 4-MBA readily undergoes under identical conditions [1].

Evidence DimensionSurface mobility and phase transition capability
Target Compound Data2-MBA: Hindered mobility, restricted phase transitions
Comparator Or Baseline4-MBA: High mobility, readily forms high-density phases
Quantified DifferenceThe secondary O-anchor in 2-MBA structurally locks the molecule, preventing the high-density phase transitions observed in 4-MBA SAMs.
ConditionsElectrochemical STM of thiol SAMs on Au(111) substrates.

Demonstrates that 2-MBA and 4-MBA are not interchangeable; 2-MBA is specifically required for rigid, low-mobility interfacial architectures.

Industrial Corrosion Inhibitor Formulation

Due to its chemisorption driven by the soft sulfur donor, 2-mercaptobenzoic acid is a targeted additive for acid pickling baths and oilfield sour crude processing. It provides a passivating film on steel and copper alloys that oxygen-only analogs like salicylic acid cannot achieve[1].

Prostrate Self-Assembled Monolayers (SAMs) for Surface Passivation

In nanotechnology and sensor development, 2-mercaptobenzoic acid is specifically selected over 4-MBA when the goal is surface passivation rather than functionalization. Its bidentate anchoring mechanism creates a prostrate, mobility-restricted layer on gold surfaces that resists structural reorganization [2].

Hybrid Hard-Soft Ligand for Organometallic Synthesis

Procured as a versatile precursor, 2-mercaptobenzoic acid is utilized to synthesize transition metal complexes and coordination polymers. Its ortho-geometry allows it to act as a bidentate chelator, making it a starting material for commercial derivatives like thioindigo dyes and antimicrobial silver complexes .

Physical Description

Sulfur-yellow solid; Slightly soluble in hot water; [Merck Index] Yellow powder, soluble in water; [MSDSonline]

Color/Form

SULFUR-YELLOW FLAKES, PLATES, NEEDLES FROM GLACIAL ACETIC ACID OR ALCOHOL
LEAVES OR NEEDLES FROM WATER
CRYSTALS /SODIUM SALT/

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

154.00885060 Da

Monoisotopic Mass

154.00885060 Da

Heavy Atom Count

10

LogP

2.39 (LogP)

Melting Point

168-169 °C

UNII

CIP6LXN5XW

Related CAS

134-23-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

147-93-3

Associated Chemicals

Benzoic acid, 3-mercapto;4869-59-4
Benzoic acid, 4-mercapto;1074-36-8

Wikipedia

Thiosalicylic_acid

Use Classification

Cosmetics -> Keratolytic; Reducing; Antioxidant

Methods of Manufacturing

PREPARED BY HEATING O-HALOGENATED BENZOIC ACIDS WITH ALKALINE HYDROSULFIDE IN PRESENCE OF COPPER; GERMAN PATENT 189,200 (1906); BY REDUCTION OF DITHIOSALICYLIC ACID: CLAASZ; BER 45, 2427 (1912); GERMAN PATENT 205,450; ALLEN, MACKAY, ORG SYN 12, 76 (1932).

General Manufacturing Information

Benzoic acid, 2-mercapto-: ACTIVE

Stability Shelf Life

EXPOSURE TO AIR YIELDS DITHIOSALICYLIC ACID

Dates

Last modified: 09-14-2023

Isomeric Effect of Nano-Inhibitors on Aβ

Jianhang Li, Guanbin Gao, Xintong Tang, Meng Yu, Meng He, Taolei Sun
PMID: 33486955   DOI: 10.1021/acsami.0c21906

Abstract

Chemical and physical properties of nanobio interface substantially affect the conformational transitions of adjacent biomolecules. Previous studies have reported the chiral effect and charge effect of nanobio interface on the misfolding, aggregation, and fibrillation of amyloid protein. However, the isomeric effect of nanobio interface on protein/peptides amyloidosis is still unclear. Here, three isomeric nanobio interfaces were designed and fabricated based on the same sized gold nanoclusters (AuNCs) modified with 4-mercaptobenzoic acid (
-MBA), 3-mercaptobenzoic acid (
-MBA), and 2-mercaptobenzoic acid (
-MBA). Then three isomeric AuNCs were employed as models to explore the isomeric effect on the misfolding, aggregation, and fibrillation of Aβ
at nanobio interfaces. Site-specific replacement experiments on the basis of theoretical analysis revealed the possible mechanism of Aβ
interacting with isomeric ligands of AuNCs at the nanobio interfaces. The distance and orientation of -COOH group from the surface of AuNCs can affect the electrostatic interaction between isomeric ligands and the positively charged residues (R5, K16, and K28) of Aβ
, which may affect the inhibition efficiency of isomeric AuNCs on protein amyloidosis. Actually, the amyloid fibrillation kinetics results together with atomic force microscope (AFM) images, dynamic light scattering (DLS) results and circular dichroism (CD) spectra indeed proved that all the three isomeric AuNCs could inhibit the misfolding, aggregation and fibrillation of Aβ
in a dose-dependent manner, and the inhibition efficiency was definitely different from each other. The inhibition efficiency of
-MBA-AuNCs was higher than that of
-MBA-AuNCs and
-MBA-AuNCs at the same dosage. These results provide an insight for isomeric effect at nanobio interfaces, and open an avenue for structure-based nanodrug design target Alzheimer's disease (AD) and even other protein conformational diseases.


Mitigative effects of natural and model dissolved organic matter with different functionalities on the toxicity of methylmercury in embryonic zebrafish

Dan Li, Lingtian Xie, Michael J Carvan 3rd, Laodong Guo
PMID: 31185350   DOI: 10.1016/j.envpol.2019.05.155

Abstract

Dissolved organic matter (DOM) occurs ubiquitously in aquatic environments and plays an intrinsic role in altering the chemical speciation and toxicity of methylmercury (MeHg). However, interactions between MeHg and natural DOM remain poorly understood, especially at the functional group level. We report here the mitigative effects of three natural organic matter (NOM) and five model-DOM under different concentrations (0, 1, 3, 10, 30 and 100 mg-C/L) on the toxicity of MeHg in embryonic zebrafish (<4 h post-fertilization, hpf). NOM are those from the Mississippi River, Yukon River, and Suwannee River, while model-DOM include those containing thiosalicylic acid, L-glutathione, dextran, alginic acid, and humic acid. We selected a MeHg concentration (100 n-mol/L) that reduces the survival rate of embryos at 24 hpf by 18% and increases malformations at 72 and 96 hpf. In the presence of DOM, however, the malformation rates induced by MeHg can be mitigated to a different extent depending on DOM concentrations, specific functional groups, and/or specific components. Model DOM with aromatic thiols was the most effective at mitigating the effects of MeHg, followed by L-glutathione, carbohydrates, and humic acid. NOM also mitigated the toxicity of MeHg dependent on their composition and/or effective DOM components as characterized by fluorescence excitation-emission matrix techniques. Specifically, humic-like DOM components are more effective in reducing the MeHg toxicity in the embryonic zebrafish compared to protein-like components. Further studies are needed to elucidate the interactions between DOM and MeHg and the mitigative mechanisms at the molecular level.


Direct MALDI-MS analysis of the disulfide bonds in peptide using thiosalicylic acid as a reactive matrix

D Asakawa, I Osaka
PMID: 28074602   DOI: 10.1002/jms.3906

Abstract

The ability of a thiol-containing molecule, thiosalicylic acid (TSA), to function as a reactive matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry analysis of peptides has been investigated. Although TSA has reducing characteristics, the use of TSA did not cause a reduction-induced MALDI in-source decay, probably because of the weak interactions between the thiol group in TSA and the carboxyl oxygen in the peptide. In contrast, when peptides containing disulfide bonds were analyzed by MALDI with TSA as the matrix, the disulfide bond was partially cleaved owing to the reaction with TSA, producing TSA-adducted peptides. The reaction between the disulfide bond and TSA was suggested to be occurred in solution. The comparison of the MALDI mass spectra obtained using conventional matrix and TSA allows us to count the number of disulfide bonds in the peptides. Copyright © 2017 John Wiley & Sons, Ltd.


Exploiting multi-function Metal-Organic Framework nanocomposite Ag@Zn-TSA as highly efficient immobilization matrixes for sensitive electrochemical biosensing

Sheying Dong, Dandan Zhang, Gaochao Suo, Wenbo Wei, Tinglin Huang
PMID: 27506361   DOI: 10.1016/j.aca.2016.05.040

Abstract

A novel multi-function Metal-Organic Framework composite Ag@Zn-TSA (zinc thiosalicylate, Zn(C7H4O2S), Zn-TSA) was synthesized as highly efficient immobilization matrixes of myoglobin (Mb)/glucose oxidase (GOx) for electrochemical biosensing. The electrochemical biosensors based on Ag@Zn-TSA composite and ionic liquid (IL) modified carbon paste electrode (CPE) were fabricated successfully. Furthermore, the properties of the sensors were discussed by cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS) and amperometric current-time curve, respectively. The results showed the proposed biosensors had wide linear response to hydrogen peroxide (H2O2) in the range of 0.3-20,000 μM, to nitrite (NO2(-)) for 1.3 μM-1660 μM and 2262 μM-1,33,000 μM, to glucose for 2.0-1022 μM, with a low detection limit of 0.08 μM for H2O2, 0.5 μM for NO2(-), 0.8 μM for glucose. The values of the apparent heterogeneous electron transfer rate constant (ks) for Mb and GOx were estimated as 2.05 s(-1) and 2.45 s(-1), respectively. Thus, Ag@Zn-TSA was a kind of ideal material as highly efficient immobilization matrixes for sensitive electrochemical biosensing. In addition, this work indicated that MOF nanocomposite had a great potential for constructing wide range of sensing interface.


4-Amino-2-Sulfanylbenzoic Acid as a Potent Subclass B3 Metallo-β-Lactamase-Specific Inhibitor Applicable for Distinguishing Metallo-β-Lactamase Subclasses

Jun-Ichi Wachino, Reo Kanechi, Erina Nishino, Marie Mochizuki, Wanchun Jin, Kouji Kimura, Hiromasa Kurosaki, Yoshichika Arakawa
PMID: 31405855   DOI: 10.1128/AAC.01197-19

Abstract

The number of cases of infection with carbapenem-resistant
(CRE) has been increasing and has become a major clinical and public health concern. Production of metallo-β-lactamases (MBLs) is one of the principal carbapenem resistance mechanisms in CRE. Therefore, developing MBL inhibitors is a promising strategy to overcome the problems of carbapenem resistance conferred by MBLs. To date, the development and evaluation of MBL inhibitors have focused on subclass B1 MBLs but not on B3 MBLs. In the present study, we searched for B3 MBL (specifically, SMB-1) inhibitors and found thiosalicylic acid (TSA) to be a potent inhibitor of B3 SMB-1 MBL (50% inhibitory concentration [IC
], 0.95 μM). TSA inhibited the purified SMB-1 to a considerable degree but was not active against
cells producing SMB-1, as the meropenem (MEM) MIC for the SMB-1 producer was only slightly reduced with TSA. We then introduced a primary amine to TSA and synthesized 4-amino-2-sulfanylbenzoic acid (ASB), which substantially reduced the MEM MICs for SMB-1 producers. X-ray crystallographic analyses revealed that ASB binds to the two zinc ions, Ser221, and Thr223 at the active site of SMB-1. These are ubiquitously conserved residues across clinically relevant B3 MBLs. ASB also significantly inhibited other B3 MBLs, including AIM-1, LMB-1, and L1. Therefore, the characterization of ASB provides a starting point for the development of optimum B3 MBL inhibitors.


Influence of quantum dots on the aromaticity of thiosalicylic acid

Qiumei Guan
PMID: 23934301   DOI: 10.1007/s00894-013-1949-y

Abstract

When ligands are coordinated to quantum dots (QDs), the ring current of the ligand strongly influences the applications of the QDs, for example in solar cell technology. The Raman spectrum of the ligand can be used to probe and identify ions or measure ion concentrations. Here, we investigated, using a theoretical method, the aromaticities and Raman spectra of CdTe, CdSe, and CdS QDs coordinated with thiosalicylic acid ligands. We found that the aromaticity of the benzene ring in free thiosalicylic acid increased when it was used as a QD ligand. The ring currents of the benzene rings in the CdTe-ligand, CdSe-ligand, and CdS-ligand systems were stronger than the ring current of the benzene ring in free thiosalicylic acid; in other words, the QDs influence the ring current--they enhance the electron transfer rate of the benzene ring. We also discovered that the CdTe-ligand and CdSe-ligand systems have stronger ring currents than the CdS-ligand system. The high electronegativity and vacant d orbital of the sulfur atom influence the ring current of the ligand in the CdS-ligand system. Further, the Raman spectrum of free thiosalicylic acid was different from the spectra of the ligands in the QD-ligand systems: the Raman spectra of COO(-) in each QD-ligand system was enhanced compared with that of the COO(-) in free thiosalicylic acid.


Iron-ligand coordination in tandem radical cyclizations: synthesis of benzo[b]thiophenes by a one-pot reaction of iron 1,3-diketone complexes with 2-thiosalicylic acids

Sharon Lai-Fung Chan, Kam-Hung Low, Chen Yang, Samantha Hui-Fung Cheung, Chi-Ming Che
PMID: 21433152   DOI: 10.1002/chem.201100377

Abstract




New 2-thioether-substituted apomorphines as potent and selective dopamine D₂ receptor agonists

Reet Reinart, Zsuzsanna Gyulai, Sándor Berényi, Sándor Antus, Argo Vonk, Ago Rinken, Attila Sipos
PMID: 21550699   DOI: 10.1016/j.ejmech.2011.04.028

Abstract

A set of novel apomorphine derivatives were synthesized with diversely functionalized side chains in the proximity of position 2 of the aporphine skeleton. Amino and/or carboxylic functions were introduced to this region of the backbone to test their pharmacological effects. During the synthesis of 2-(S-3-mercaptopropionic acid)-derivative a heteroring-fused congener was also isolated. The structural elucidation confirmed that the formation of this product was in accordance with our previous observations on the reaction of thebaine (2) with thiosalycilic acid. All the novel apomorphine congeners 4a-g were neuropharmacologically characterized to discover their dopaminergic profiles. Two derivatives were identified as D(2) full agonists equipotent with apomorphine (1) having significantly increased D(2)/D(1) selectivity ratios.


Ethylmercury and Hg2+ induce the formation of neutrophil extracellular traps (NETs) by human neutrophil granulocytes

Hajo Haase, Silke Hebel, Gabriela Engelhardt, Lothar Rink
PMID: 25701957   DOI: 10.1007/s00204-015-1484-y

Abstract

Humans are exposed to different mercurial compounds from various sources, most frequently from dental fillings, preservatives in vaccines, or consumption of fish. Among other toxic effects, these substances interact with the immune system. In high doses, mercurials are immunosuppressive. However, lower doses of some mercurials stimulate the immune system, inducing different forms of autoimmunity, autoantibodies, and glomerulonephritis in rodents. Furthermore, some studies suggest a connection between mercury exposure and the occurrence of autoantibodies against nuclear components and granulocyte cytoplasmic proteins in humans. Still, the underlying mechanisms need to be clarified. The present study investigates the formation of neutrophil extracellular traps (NETs) in response to thimerosal and its metabolites ethyl mercury (EtHg), thiosalicylic acid, and mercuric ions (Hg(2+)). Only EtHg and Hg(2+) triggered NETosis. It was independent of PKC, ERK1/2, p38, and zinc signals and not affected by the NADPH oxidase inhibitor DPI. Instead, EtHg and Hg(2+) triggered NADPH oxidase-independent production of ROS, which are likely to be involved in mercurial-induced NET formation. This finding might help understanding the autoimmune potential of mercurial compounds. Some diseases, to which a connection with mercurials has been shown, such as Wegener's granulomatosis and systemic lupus erythematosus, are characterized by high prevalence of autoantibodies against neutrophil-specific auto-antigens. Externalization in the form of NETs may be a source for exposure to these self-antigens. In genetically susceptible individuals, this could be one step in the series of events leading to autoimmunity.


Novel palladium(II) complexes containing a sulfur ligand: structure and biological activity on HeLa cells

EnJun Gao, Feng Guan, XiaNan Gao, MingChang Zhu, Lei Liu, ChuanSheng Wang, WanZhong Zhang, YaGuang Sun
PMID: 21986997   DOI: 10.1007/s00775-011-0847-y

Abstract

Two novel palladium(II) complexes with a thiosalicylic acid (HSC(6)H(4)CO(2)H) ligand, with the formulas [Pd(TSA)(L)]·mH(2)O (TSA is thiosalicylic acid; in complex 1, L is 1,10-phenanthroline and m = 1; in complex 2, L is 2,2'-bipyridine and m = 2), have been synthesized and characterized. The coordination geometry of both palladium atoms is square planar; they are four-coordinated and each is coordinated in an N,N,O(-),S(-) mode. There is a sigmoid oxygen chain in complex 1, but an oxygen ring in complex 2. The competitive binding of the complexes to HeLa cell DNA (HL-DNA) has been investigated by fluorescence spectroscopy. The results show that the two complexes have the ability to bind with HL-DNA. Viscosity studies suggest that the complexes bind to DNA by intercalation. Gel electrophoresis assay demonstrated the ability of the complexes to cleave the HL-DNA. The two complexes exhibit cytotoxic specificity and a significant cancer cell inhibitory rate. The apoptosis tests indicated that the complexes have an apoptotic effect. Furthermore, complex 1 exhibits more biological activity than complex 2, which is mainly because the area of the aromatic ring of 1,10-phenanthroline is larger than that of 2,2'-bipyridine.


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